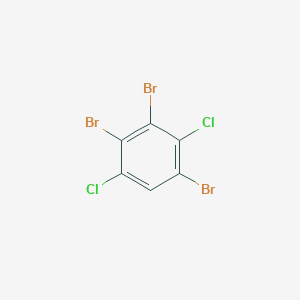

1,3,4-Tribromo-2,5-dichlorobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1,3,4-Tribromo-2,5-dichlorobenzene (TBDCB) is a halogenated aromatic compound with the chemical formula C6HBr3Cl2 . It has a molecular weight of 383.69 .

Synthesis Analysis

While there is no direct synthesis process available for this compound, a related compound, 2,4,6-Tribromobenzene-1,3,5-tricarboxaldehyde, can be efficiently prepared in two reaction steps from 1,3,5-tribromobenzene .

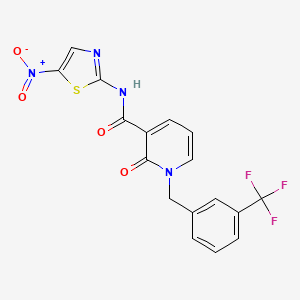

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring with three bromine atoms and two chlorine atoms attached .

Applications De Recherche Scientifique

Synthesis and Chemical Properties

1,3,4-Tribromo-2,5-dichlorobenzene has been utilized in various synthetic applications. For instance, Rot et al. (2000) demonstrated the synthesis of polystannylated benzene derivatives from 1,3,5-tribromo- and 1,2,4,5-tetrabromobenzene, which were then converted to tris- and tetrakis(chloromercurio)benzenes. Their study also explored the spectral properties of these new compounds (Rot et al., 2000). Additionally, Chapyshev and Chernyak (2013) investigated the azidation of 1,3,5-tribromo-2,4,6-trifluorobenzene, leading to the formation of various triazidobenzenes, potentially useful in polymer chemistry and organic synthesis (Chapyshev & Chernyak, 2013).

Electrochemical Studies

Mubarak and Peters (1997) conducted electrochemical studies on di-, tri-, and tetrahalobenzenes, including 1,2,4,5-tetrabromobenzene, revealing interesting aspects of their electrochemical reduction behavior (Mubarak & Peters, 1997).

Thermodynamic Investigations

In thermodynamic research, the heat capacities of related compounds like 1,3,5-tribromobenzene were measured by Linde et al. (2005), providing critical data for understanding their thermodynamic functions (Linde et al., 2005).

Environmental and Catalytic Studies

Environmental studies, such as those by Morita (1977) and Bosma et al. (1988), have explored the presence and transformation of chlorinated benzenes, including trichlorobenzenes, in various environments. These studies highlight the ecological impact and biodegradation processes of these compounds (Morita, 1977) (Bosma et al., 1988). Also, research by Krishnamoorthy et al. (2000) on the catalytic oxidation of dichlorobenzene and related compounds over various metal oxides offers insights into potential industrial applications (Krishnamoorthy et al., 2000).

Crystal Structure Analysis

Crystallographic data for compounds similar to 1,3,5-tribromobenzene, such as 1,3,5-trichlorobenzene, were reported by Belaaraj et al. (1984), providing valuable information on their structural properties (Belaaraj et al., 1984).

Advanced Oxidation Processes

Research on advanced oxidation processes like photocatalysis and sonolysis, as explored by Selli et al. (2008), offers insights into the degradation mechanisms of chlorobenzenes in environmental contexts (Selli et al., 2008).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of 1,3,4-Tribromo-2,5-dichlorobenzene are not well-documented in the literature. This compound is a derivative of benzene, which is known to interact with various biological molecules. The specific targets for this compound remain to be identified .

Mode of Action

As a benzene derivative, it may undergo electrophilic aromatic substitution reactions . In these reactions, an electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring . .

Propriétés

IUPAC Name |

1,3,4-tribromo-2,5-dichlorobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6HBr3Cl2/c7-2-1-3(10)4(8)5(9)6(2)11/h1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMDXHIDUWUOGDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)Cl)Br)Br)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6HBr3Cl2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-8-(2-fluorophenyl)-2-(3,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2900097.png)

![{2-[3-(2-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine trifluoroacetate](/img/no-structure.png)

![N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2900104.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)phenyl)acrylamide](/img/structure/B2900113.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(1-oxo-1,2,3,4-tetrahydroisoquinolin-7-yl)urea](/img/structure/B2900114.png)

![7-[(4-fluorophenyl)methyl]-3,4,9-trimethyl-1-(prop-2-en-1-yl)-1H,4H,6H,7H,8H,9H-[1,2,4]triazino[4,3-g]purine-6,8-dione](/img/structure/B2900115.png)